molecular formula C24H23FN4O2 B8768842 1,2-Benzisoxazol-7-aMine, N-(4-fluorophenyl)-4,5,6,7-tetrahydro-3-[3-Methoxy-4-(4-Methyl-1H-iMidazol-1-yl)phenyl]-

1,2-Benzisoxazol-7-aMine, N-(4-fluorophenyl)-4,5,6,7-tetrahydro-3-[3-Methoxy-4-(4-Methyl-1H-iMidazol-1-yl)phenyl]-

Cat. No.: B8768842
M. Wt: 418.5 g/mol
InChI Key: DLZOUNDRBRKJON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Benzisoxazol-7-aMine, N-(4-fluorophenyl)-4,5,6,7-tetrahydro-3-[3-Methoxy-4-(4-Methyl-1H-iMidazol-1-yl)phenyl]- is a useful research compound. Its molecular formula is C24H23FN4O2 and its molecular weight is 418.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2-Benzisoxazol-7-aMine, N-(4-fluorophenyl)-4,5,6,7-tetrahydro-3-[3-Methoxy-4-(4-Methyl-1H-iMidazol-1-yl)phenyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Benzisoxazol-7-aMine, N-(4-fluorophenyl)-4,5,6,7-tetrahydro-3-[3-Methoxy-4-(4-Methyl-1H-iMidazol-1-yl)phenyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H23FN4O2

Molecular Weight

418.5 g/mol

IUPAC Name

N-(4-fluorophenyl)-3-[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]-4,5,6,7-tetrahydro-1,2-benzoxazol-7-amine

InChI

InChI=1S/C24H23FN4O2/c1-15-13-29(14-26-15)21-11-6-16(12-22(21)30-2)23-19-4-3-5-20(24(19)31-28-23)27-18-9-7-17(25)8-10-18/h6-14,20,27H,3-5H2,1-2H3

InChI Key

DLZOUNDRBRKJON-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)C2=C(C=C(C=C2)C3=NOC4=C3CCCC4NC5=CC=C(C=C5)F)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 3-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-5,6-dihydrobenzo[d]isoxazol-7(4H)-one (850 mg, 2.6 mmol) and 4-fluoroaniline (877 mg, 7.89 mmol) in THF (10 mL) was added Ti(OPr-i)4 (823 mg, 2.9 mmol) and the reaction mixture was stirred at 60° C. overnight. The mixture was cooled to 0° C., and 10.0 mL of dry ethanol was added, followed by NaBH4 (149 mg, 3.4 mmol). The mixture was stirred for 1 hr, precipitate was removed by filtration and washed with ethyl acetate. The filtrate was partitioned between water and ethyl acetate. The aqueous phase was extracted with ethyl acetate. The combined organic phase was washed with brine, dried over MgSO4 and concentrated. The crude product was purified by silica gel chromatography using a gradient of 0-7% of MeOH in DCM to afford the 660 mg of the title product.
Name
3-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-5,6-dihydrobenzo[d]isoxazol-7(4H)-one
Quantity
850 mg
Type
reactant
Reaction Step One
Quantity
877 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
Ti(OPr-i)4
Quantity
823 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
149 mg
Type
reactant
Reaction Step Four

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